molecular formula C11H18N2OS B1357667 N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine CAS No. 893742-71-7

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine

Cat. No.: B1357667
CAS No.: 893742-71-7
M. Wt: 226.34 g/mol
InChI Key: LJPRPFHZPNCEIQ-UHFFFAOYSA-N
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Description

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a thienylmethyl group and a morpholinomethyl group, making it a valuable building block in organic synthesis .

Scientific Research Applications

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine has a wide range of applications in scientific research:

Safety and Hazards

“N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine” is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine typically involves the reaction of thien-2-ylmethylamine with morpholine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-[5-(piperidin-1-ylmethyl)thien-2-ylmethyl]amine
  • N-methyl-[5-(pyrrolidin-1-ylmethyl)thien-2-ylmethyl]amine
  • N-methyl-[5-(azepan-1-ylmethyl)thien-2-ylmethyl]amine

Uniqueness

N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is unique due to its morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable tool in various research applications .

Properties

IUPAC Name

N-methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-12-8-10-2-3-11(15-10)9-13-4-6-14-7-5-13/h2-3,12H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPRPFHZPNCEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602362
Record name N-Methyl-1-{5-[(morpholin-4-yl)methyl]thiophen-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893742-71-7
Record name N-Methyl-1-{5-[(morpholin-4-yl)methyl]thiophen-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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